molecular formula C22H24N2O4 B12891527 Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 53274-27-4

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12891527
CAS No.: 53274-27-4
M. Wt: 380.4 g/mol
InChI Key: OFJZJRDAAXGCDL-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that features a quinoline moiety. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The quinoline nucleus is a privileged scaffold in medicinal chemistry, often used in the development of new drugs due to its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of diethyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of a quinoline moiety with a dihydropyridine ring, providing a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler quinoline derivatives .

Properties

CAS No.

53274-27-4

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-quinolin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H24N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12,20,24H,5-6H2,1-4H3

InChI Key

OFJZJRDAAXGCDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C

Origin of Product

United States

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